
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is a complex organic compound that features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then reacted with a vinylating agent under basic conditions to introduce the vinyl group.
Protection of L-Alanine: L-Alanine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-alanine.
Coupling Reaction: Finally, the Boc-L-alanine is coupled with the vinyl sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the vinyl group can participate in covalent bonding with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
1-((N,4-Dimethylphenyl)sulfonamido)ethyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an ethyl group instead of a vinyl group.
1-((N,4-Methylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is unique due to the presence of both the vinyl group and the Boc-protected amino acid, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H26N2O6S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26N2O6S/c1-12-8-10-15(11-9-12)27(23,24)20(7)14(3)25-16(21)13(2)19-17(22)26-18(4,5)6/h8-11,13H,3H2,1-2,4-7H3,(H,19,22)/t13-/m0/s1 |
InChI Key |
XJUAQHRMTWMCNA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


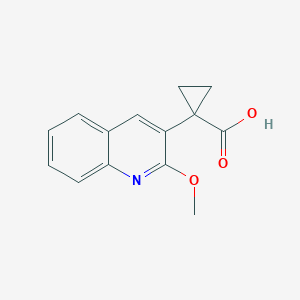
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)

![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
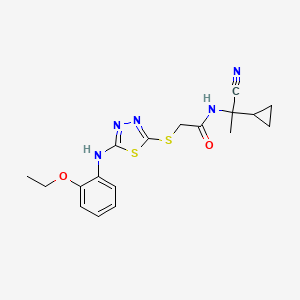
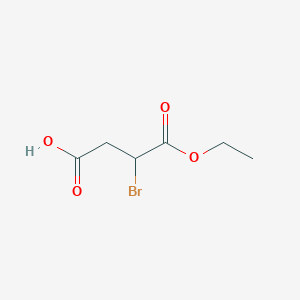

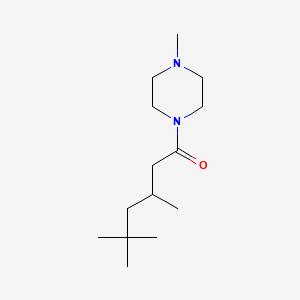

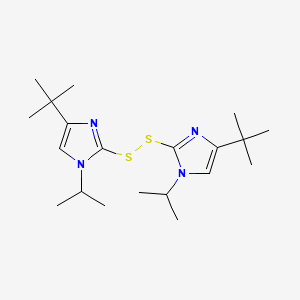
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


